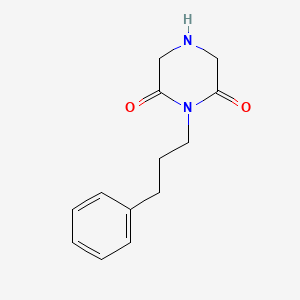
1-(3-Phenylpropyl)piperazine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenylpropyl)piperazine-2,6-dione is a heterocyclic compound that features a piperazine ring substituted with a phenylpropyl group at the nitrogen atom and two carbonyl groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Phenylpropyl)piperazine-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials. The process may include steps such as the formation of intermediate compounds, purification, and final cyclization under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(3-Phenylpropyl)piperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts or specific temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring or the phenyl group.
科学研究应用
1-(3-Phenylpropyl)piperazine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3-Phenylpropyl)piperazine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
相似化合物的比较
Similar Compounds
Similar compounds to 1-(3-Phenylpropyl)piperazine-2,6-dione include:
- 1-(3-Chlorophenyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
- 1-(2-Phenylethyl)piperazine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of carbonyl groups at the 2 and 6 positions. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
106206-86-4 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
1-(3-phenylpropyl)piperazine-2,6-dione |
InChI |
InChI=1S/C13H16N2O2/c16-12-9-14-10-13(17)15(12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2 |
InChI 键 |
BWOASSKPUGHZSP-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)CN1)CCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


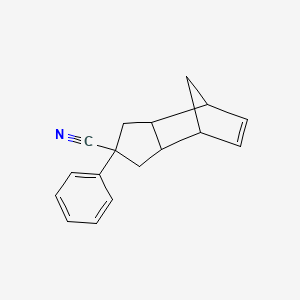
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
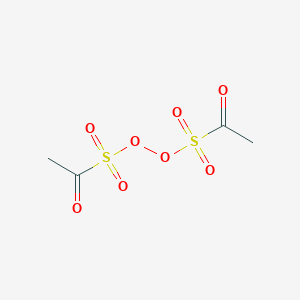
![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
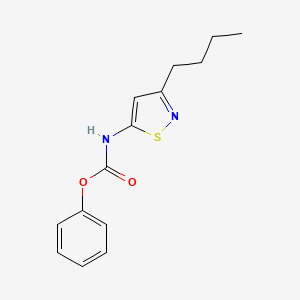
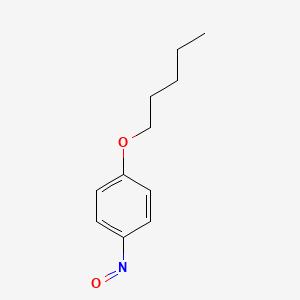
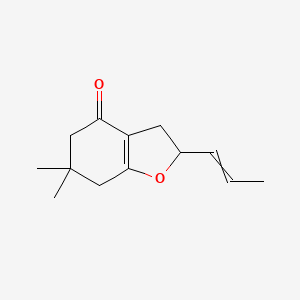
![1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate](/img/structure/B14340348.png)
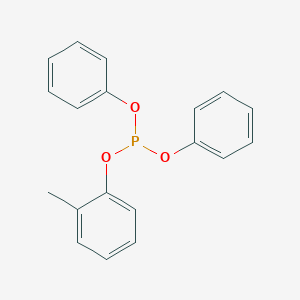

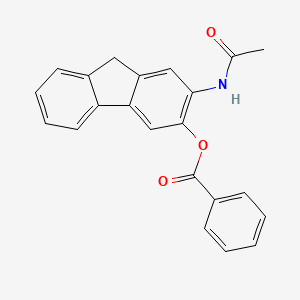
![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)

